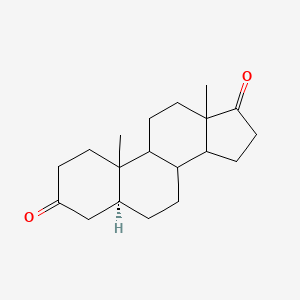![molecular formula C27H34N4O3 B1203440 1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea is involved in the synthesis of various complex organic compounds. For example, it contributes to the synthesis of certain metabolites of TAK-603, providing a basis for developing more efficient synthesis methods for complex organic molecules (Mizuno et al., 2006).
- This compound plays a role in the synthesis of dihydropyrimidinones, showcasing its utility in creating diverse chemical structures, which could have varied applications, including in pharmaceuticals (Jawale et al., 2011).
Potential in Antimicrobial and Anticancer Applications
- Some derivatives of this compound have shown potential as antimicrobial agents. Their structural complexity allows for a variety of biological activities, indicating their potential use in developing new antimicrobial drugs (Holla et al., 2006).
- Certain analogs of this compound demonstrate significant anticancer activities. This suggests its role in the design of new anticancer agents, further expanding its applications in medicinal chemistry (Reddy et al., 2015).
Role in Neuropharmacology
- Novel derivatives of this chemical have been studied for their psycho- and neurotropic properties, showing promise in the development of psychoactive compounds for therapeutic applications (Podolsky et al., 2017).
Propiedades
Nombre del producto |
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea |
|---|---|
Fórmula molecular |
C27H34N4O3 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C27H34N4O3/c1-5-30-14-8-9-22(30)17-31(27(33)28-23-10-6-7-11-24(23)34-4)16-21-15-20-13-12-18(2)19(3)25(20)29-26(21)32/h6-7,10-13,15,22H,5,8-9,14,16-17H2,1-4H3,(H,28,33)(H,29,32) |
Clave InChI |
ZMHVUYNUULKBQA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CN(CC2=CC3=C(C(=C(C=C3)C)C)NC2=O)C(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



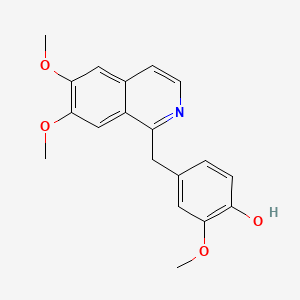
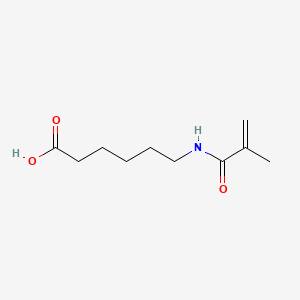
![Benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1203359.png)
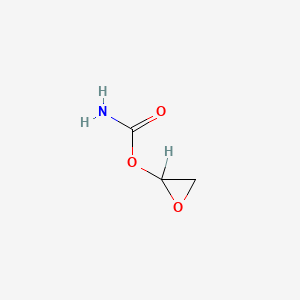
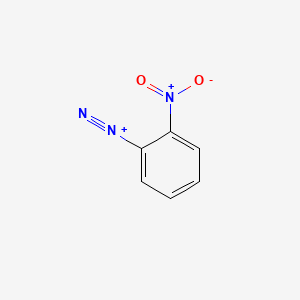
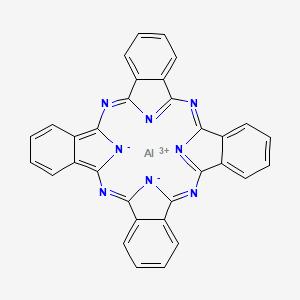
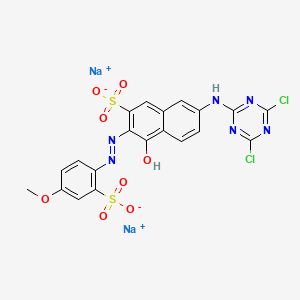
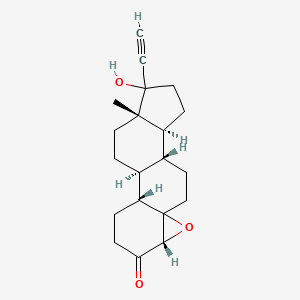

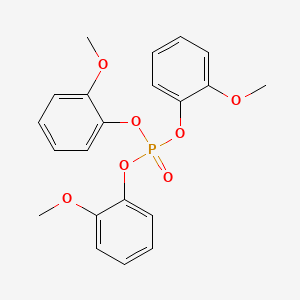
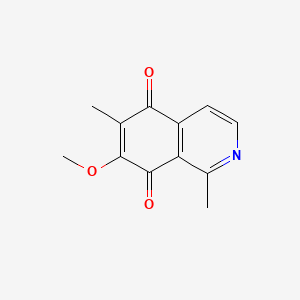
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
